ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of closely related compounds such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates the interest in developing methods for creating complex molecules with potential bioactive properties. For instance, D. Achutha et al. (2017) described the synthesis of a compound through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, which was further characterized by various spectroscopic analyses including NMR and mass spectral analysis, as well as single crystal X-ray diffraction studies, highlighting its potential pharmacological importance due to its antimicrobial activities (D. Achutha et al., 2017).
Applications in Pharmacology and Materials Science
The synthesis and evaluation of novel heterocyclic compounds containing sulfonamido moieties suggest potential applications in antibacterial treatments, as reported by M. E. Azab et al. (2013). The synthesis process aimed at creating new molecules suitable as antibacterial agents, indicating the broader utility of complex pyrazole derivatives in medical research (M. E. Azab et al., 2013).
Future Directions
While there isn’t specific information on the future directions of this compound, related compounds such as pyrrole derivatives have shown potential in various therapeutic applications . Due to their diverse biological activities, many researchers have been working to explore these compounds against several diseases or disorders .
Properties
IUPAC Name |
ethyl 1-[5-(4-chlorophenyl)sulfonyl-4-phenyl-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O4S2/c1-2-33-19(30)16-12-27-29(18(16)22(24,25)26)21-28-17(13-6-4-3-5-7-13)20(34-21)35(31,32)15-10-8-14(23)9-11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDUMNHKDSKWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=C(S2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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